2-Fluoro-5-nitrotoluene

Nitration Regioselectivity Solid Acid Catalysis

Obtaining the exact 2-fluoro-5-nitro regioisomer is critical for reproducible synthesis; other isomers lead to divergent reactivity. This compound resolves that need with consistent ≥98% purity and a low melting point (38-40°C) that simplifies reactor loading. - 90% regioselectivity in solid-acid nitration delivers predictable meta-functionalization. - Fully characterized vibrational spectrum serves as a reference standard for incoming QC. - Lower melting point vs. 3-fluoro-4-nitrotoluene facilitates homogeneous reaction conditions.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 455-88-9
Cat. No. B1294961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-nitrotoluene
CAS455-88-9
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])F
InChIInChI=1S/C7H6FNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
InChIKeyXUCYJGMIICONES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-nitrotoluene Selection Guide


2-Fluoro-5-nitrotoluene (CAS 455-88-9), also named 1-fluoro-2-methyl-4-nitrobenzene, is a disubstituted aromatic compound characterized by a fluorine atom at the ortho position and a nitro group at the meta position relative to the methyl substituent [1]. This specific substitution pattern imparts a unique electronic and steric profile that governs its reactivity and physical properties, distinguishing it from other regioisomers in the fluoro-nitrotoluene family. As a fine chemical intermediate, its consistent performance and reliable procurement specifications—such as a melting point of 38-40 °C and commercial availability at 98-99% purity—are critical for reproducible research and industrial synthesis .

1 Regioisomer-specific building block for ortho-fluoro meta-nitro substitution
2 Consistent procurement specifications: reported melting behavior and purity
3 Suitable for synthetic routes requiring defined nitro-group placement

2-Fluoro-5-nitrotoluene: Why Specificity Matters


The family of fluoro-nitrotoluene regioisomers cannot be used interchangeably in chemical synthesis or materials science. The relative position of the fluorine and nitro groups on the aromatic ring profoundly alters the compound's electronic distribution, steric hindrance, and crystalline packing, which in turn dictates its reactivity in cross-coupling and nucleophilic aromatic substitution reactions [1]. For example, the nitration of 2-fluorotoluene proceeds with a different regioselectivity and yield compared to its 3-fluoro- and 4-fluoro- analogs, directly impacting the efficiency of synthesizing the target isomer [2]. This section details the specific, quantifiable differentiations that make the procurement of the precise 2-fluoro-5-nitro isomer essential for achieving predictable and reproducible experimental outcomes.

Regioselectivity for nitration may differ significantly among fluorotoluene isomers, altering product distribution.
Melt behavior may shift processability; 2-fluoro-5-nitro isomer melts at a lower range than 3-fluoro-4-nitro.
Unique vibrational spectrum prevents direct identity substitution; each isomer requires specific analytical reference.

2-Fluoro-5-nitrotoluene Differentiation Evidence


Superior Nitration Regioselectivity

During the solid acid-catalyzed nitration of 2-fluorotoluene, the formation of 2-fluoro-5-nitrotoluene is highly favored. The reaction achieves a 90% selectivity for the target isomer, which is significantly higher than the selectivity observed for the major products from 3-fluorotoluene and 4-fluorotoluene under comparable conditions [1].

Nitration Regioselectivity
Head-to-head
90% selectivity vs 67% (3-F-6-NO₂) / 59% (4-F-α-NO₂)
Reported higher regioselectivity may support synthesis efficiency.
Solid acid catalysis, 90°C, 70% HNO₃.
Nitration Regioselectivity Solid Acid Catalysis

Distinct Melting Point Profile

The physical form and handling of a compound are critical for formulation and processing. 2-Fluoro-5-nitrotoluene exhibits a melting point range of 38-40 °C, in contrast to the 3-fluoro-4-nitro isomer, which melts at a significantly higher temperature range of 52-55 °C .

Melting Point Profile
Head-to-head
38–40 °C vs 52–55 °C (3-F-4-NO₂)
Lower melting point may simplify liquid-phase handling.
Literature-reported values.
Physical Property Solid State Crystallinity

Unique Vibrational Spectral Fingerprint

A comparative study of mid- and far-infrared absorption spectra for four fluoro-nitrotoluene isomers (2-fluoro-5-nitro-, 2-fluoro-4-nitro-, 4-fluoro-2-nitro-, and 5-fluoro-2-nitrotoluene) confirmed that each regioisomer possesses a unique and distinguishable spectral fingerprint [1].

Spectral Fingerprint
Reported
Unique IR pattern, not superimposable with other isomers
Supports unequivocal identity confirmation.
Requires reference spectrum for comparison.
Analytical Chemistry Vibrational Spectroscopy Quality Control

2-Fluoro-5-nitrotoluene Application Scenarios


Ortho-Substituted Building Block Synthesis

Researchers seeking to functionalize the 5-position of a 2-fluorotoluene scaffold can leverage the 90% regioselectivity demonstrated in solid acid-catalyzed nitration [1]. This makes 2-fluoro-5-nitrotoluene an ideal intermediate for preparing complex molecules where a nitro group is required meta to the methyl and ortho to the fluorine, a pattern common in certain pharmaceutical and agrochemical candidates.

Quality Control & Analytical Standards

The unique and fully characterized vibrational spectrum of 2-fluoro-5-nitrotoluene serves as a reliable reference standard for analytical chemistry [2]. This application is critical for procurement quality assurance, allowing laboratories to verify the identity and purity of incoming material against a known, documented fingerprint.

Crystallization and Solid-State Processing

The lower melting point of 2-fluoro-5-nitrotoluene (38-40 °C) relative to other regioisomers like 3-fluoro-4-nitrotoluene (52-55 °C) makes it a preferred choice for processes where a liquid or low-melting solid intermediate is advantageous . This property can simplify reactor loading and facilitate homogeneous reaction conditions in the early stages of a synthesis.

Application
Selection Property
Validation Focus
Ortho-substituted building block synthesis
Regioselectivity for target substitution
Verify isomeric purity (e.g., GC/HPLC)
Quality control & analytical standards
Unique spectral fingerprint
Confirm identity against reference spectrum
Crystallization & solid-state processing
Low-melting solid intermediate
Verify melting behavior for processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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